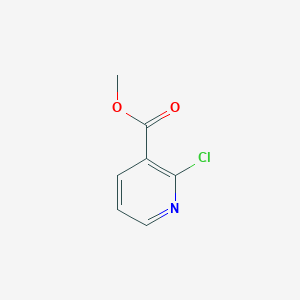

Methyl 2-chloronicotinate

概要

説明

Methyl 2-chloronicotinate is a chemical compound with the molecular formula C7H6ClNO2. It has an average mass of 171.581 Da and a monoisotopic mass of 171.008713 Da .

Synthesis Analysis

Methyl 2-chloronicotinate can be synthesized by adding 15.76g (0.1 µM) 2-chloro-3-picolinic acid to 100 ml methanol under an ice bath, followed by the addition of 17.85g (0.15 µM) thionyl chloride. The mixture is then stirred and heated to reflux for 8 hours. The reaction is tracked using thin layer chromatography until the raw materials point disappears .

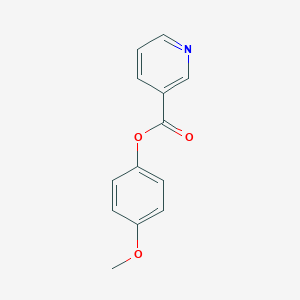

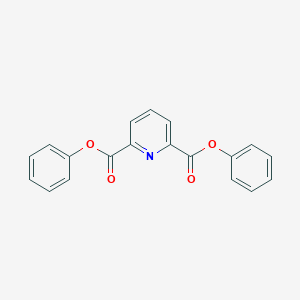

Molecular Structure Analysis

The molecular structure of Methyl 2-chloronicotinate is characterized by the presence of 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds . The compound has a molar refractivity of 41.0±0.3 cm³ and a polarizability of 16.3±0.5 10^-24 cm³ .

Physical And Chemical Properties Analysis

Methyl 2-chloronicotinate has a density of 1.3±0.1 g/cm³, a boiling point of 238.2±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C. It has an enthalpy of vaporization of 47.5±3.0 kJ/mol and a flash point of 97.9±21.8 °C .

科学的研究の応用

Methyl 2-chloronicotinate is used in the synthesis of 2-aminonicotinic acids, which can be prepared by reacting 2-chloronicotinic acid with amines under microwave irradiation (Quevedo, Bavetsias, & McDonald, 2009).

It acts as a precursor in the synthesis of pesticides and medicines. A study on Rhodococcus erythropolis ZJB-09149 highlighted its role in converting 2-chloro-3-cyanopyridine to 2-chloronicotinic acid (Jin, Li, Liu, Zheng, & Shen, 2011).

An interesting application was found in the pharmaceutical sector, where an anomalous Ullman reaction with 2-chloronicotinic acid produced isonixine, a compound with potential analgesic-anti-inflammatory properties (Cadena, Canicio, Mitjavila, & Stampa, 1977).

In agriculture, it has been used in the study of pesticide drift, specifically chlorpyrifos-methyl, in citrus orchards (Padovani & Capri, 2005).

There has been research on biocatalytic hydrolysis using superior AS family amidase for enzymatic production of 2-chloronicotinic acid (Zheng, Jin, Wu, Tang, Jin, & Zheng, 2018).

Its degradation has been studied, for instance, in the degradation of methyl parathion using hydrodynamic cavitation (Patil & Gogate, 2012).

A study on the structure-based engineering of amidase from Pantoea sp. for efficient 2-chloronicotinic acid biosynthesis was also conducted (Tang, Jin, Wu, Jin, Zheng, & Zheng, 2018).

作用機序

Target of Action

Methyl 2-chloronicotinate is a derivative of Methyl nicotinate . Methyl nicotinate is known to act as a rubefacient , which means it causes dilation of the capillaries and an increase in blood circulation . The primary targets of Methyl nicotinate are the peripheral blood capillaries located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .

Mode of Action

The mode of action of Methyl nicotinate involves peripheral vasodilation . It is thought that Methyl nicotinate promotes the release of prostaglandin D2, which is strictly locally-acting due to its short half-life . This results in enhanced local blood flow at the site of application .

Biochemical Pathways

It is known that methyl nicotinate, a related compound, affects the prostaglandin d2 pathway .

Pharmacokinetics

It is known that methyl nicotinate has high gastrointestinal absorption and is a bbb permeant . The compound’s lipophilicity (Log Po/w) is 1.82 (iLOGP), 1.67 (XLOGP3), 1.52 (WLOGP), 0.93 (MLOGP), and 1.83 (SILICOS-IT), with a consensus Log Po/w of 1.56 .

Result of Action

The result of Methyl nicotinate’s action is the temporary relief of aches and pains in muscles, tendons, and joints . This is due to the increased blood flow and subsequent warming effect caused by the dilation of peripheral blood capillaries .

Safety and Hazards

Methyl 2-chloronicotinate should be handled with care. Avoid all personal contact, including inhalation. Wear protective clothing when risk of exposure occurs. Use in a well-ventilated area. Avoid contact with moisture. Avoid contact with incompatible materials. When handling, DO NOT eat, drink or smoke. Keep containers securely sealed when not in use .

特性

IUPAC Name |

methyl 2-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-7(10)5-3-2-4-9-6(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGAJZBZLONIBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193161 | |

| Record name | Methyl 2-chloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-chloronicotinate | |

CAS RN |

40134-18-7 | |

| Record name | 3-Pyridinecarboxylic acid, 2-chloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40134-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-chloronicotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040134187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-chloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-chloronicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

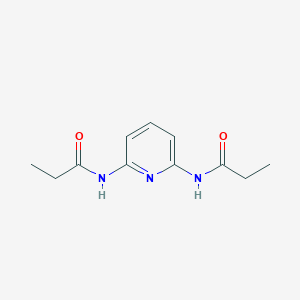

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Methyl 2-chloronicotinate in organic synthesis?

A1: Methyl 2-chloronicotinate serves as a versatile building block in organic synthesis. Its reactivity stems from the presence of a chlorine atom and a methyl ester group, both susceptible to various chemical transformations. For instance, it acts as a key starting material in synthesizing benzo[g]quinolines (1-azaanthracenes) []. The chlorine atom can be readily substituted by nucleophiles, while the ester group allows for further functionalization or can be transformed into other functional groups.

Q2: How has computational chemistry been employed to study Methyl 2-chloronicotinate?

A2: Density Functional Theory (DFT) calculations, specifically using the B3LYP method and 6-311++G (d, p) basis set, have been instrumental in understanding the structural and electronic properties of Methyl 2-chloronicotinate []. These calculations provide valuable insights into its geometry, vibrational frequencies, HOMO-LUMO energies, and molecular interactions, such as dimer formation. Additionally, computational studies have also explored its NMR chemical shielding anisotropy (CSA) parameters [].

Q3: Can you elaborate on the spectroscopic characterization of Methyl 2-chloronicotinate?

A3: Methyl 2-chloronicotinate has been characterized using Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy []. These techniques provide information about the vibrational modes of the molecule, which can be correlated to its structure and bonding. The experimental spectra are often compared with theoretical spectra obtained from computational studies to confirm the accuracy of the calculations and gain a deeper understanding of the vibrational behavior of the molecule.

Q4: Are there any studies investigating the biological activity of compounds derived from Methyl 2-chloronicotinate?

A4: Yes, research has explored the antimicrobial and anti-inflammatory activities of novel isoxazolyl pyrido[2,3-d]pyrimidine derivatives synthesized from Methyl 2-chloronicotinate []. These studies highlight the potential of using this compound as a scaffold for developing new therapeutic agents. Additionally, other derivatives, like dipyrido[1,2-a:4',3'-d]pyrimidin-11-one and dipyrido[1,2-a:3',4'-d]pyrimidin-5-one, synthesized from Methyl 2-chloronicotinate have shown promising bactericidal activity against Pseudomonas aeroginosa [].

Q5: What synthetic routes utilize Methyl 2-chloronicotinate for preparing pharmaceutically relevant compounds?

A5: Methyl 2-chloronicotinate serves as a starting material in a novel synthetic route for producing 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, a key intermediate in the synthesis of riociguat []. Riociguat is a medication used to treat pulmonary hypertension. This highlights the application of Methyl 2-chloronicotinate in medicinal chemistry for developing important pharmaceutical compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B185243.png)